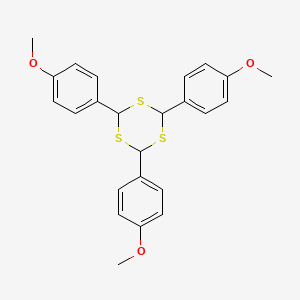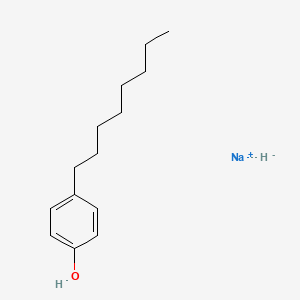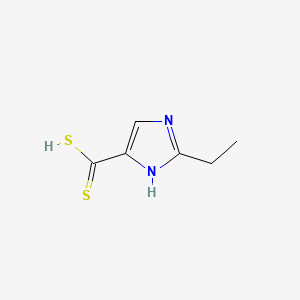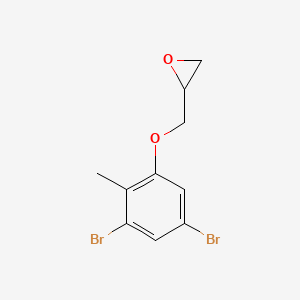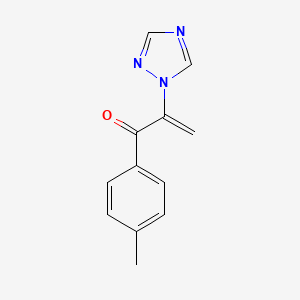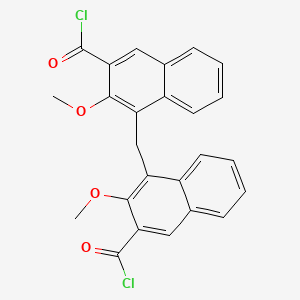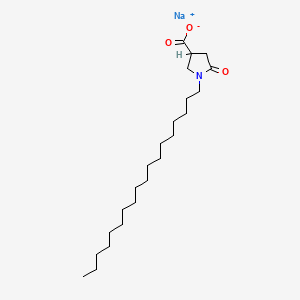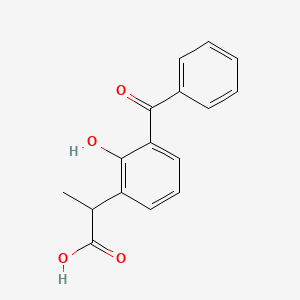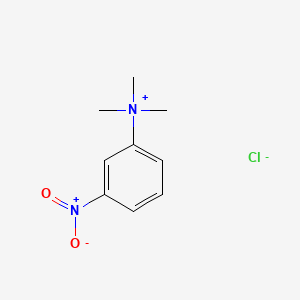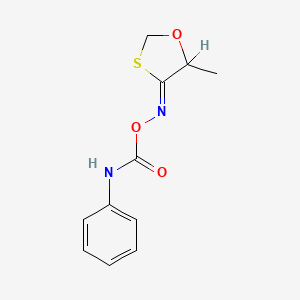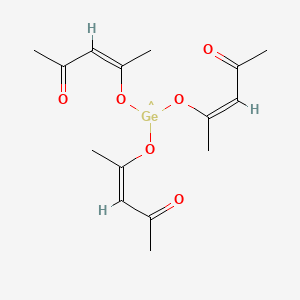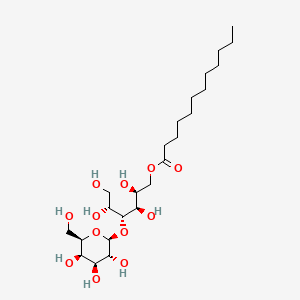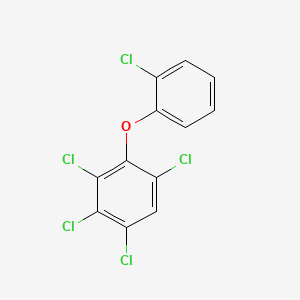
2,2',3,4,6-Pentachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,4,6-Pentachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H5Cl5O. It is part of the broader class of polychlorinated diphenyl ethers, which are known for their persistence in the environment and potential toxicological effects .
Métodos De Preparación
The synthesis of 2,2’,3,4,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using various chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
2,2’,3,4,6-Pentachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to elevated temperatures depending on the desired reaction. Major products formed from these reactions include various chlorinated and dechlorinated derivatives .
Aplicaciones Científicas De Investigación
2,2’,3,4,6-Pentachlorodiphenyl ether has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2’,3,4,6-Pentachlorodiphenyl ether involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that regulate gene expression. This interaction can result in toxicological effects such as endocrine disruption and oxidative stress .
Comparación Con Compuestos Similares
2,2’,3,4,6-Pentachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers, such as:
2,2’,4,4’,6-Pentachlorodiphenyl ether: Shares a similar structure but differs in the position of chlorine atoms.
2,2’,3,3’,6-Pentachlorodiphenyl ether: Another isomer with different chlorine substitution patterns.
The uniqueness of 2,2’,3,4,6-Pentachlorodiphenyl ether lies in its specific chlorine substitution pattern, which influences its chemical properties and biological activity .
Propiedades
Número CAS |
182346-19-6 |
|---|---|
Fórmula molecular |
C12H5Cl5O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1,2,3,5-tetrachloro-4-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-3-1-2-4-9(6)18-12-8(15)5-7(14)10(16)11(12)17/h1-5H |
Clave InChI |
VMHYACXCJLMWFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


